molecular formula C12H4Cl4O B1201123 1,2,3,4-Tetrachlorodibenzofuran CAS No. 24478-72-6

1,2,3,4-Tetrachlorodibenzofuran

Cat. No. B1201123
CAS RN: 24478-72-6
M. Wt: 306 g/mol
InChI Key: AETAPIFVELRIDN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . Most of these compounds are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . 1,2,3,4-Tetrachlorodibenzofuran is an extremely weak basic (essentially neutral) compound . It is a potentially toxic compound .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrachlorodibenzofuran is C12H4Cl4O . Its average mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .


Chemical Reactions Analysis

The reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrachlorodibenzofuran is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . The properties most important for understanding the environmental behavior of the dioxin and dioxin-like compounds appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .

Scientific Research Applications

Bioremediation of Contaminated Sediments

1,2,3,4-TeCDF is used as a model contaminant to examine the potential for microbial reductive dechlorination in contaminated sediments . This process is crucial for the bioremediation of sediments, as it can potentially lead to the complete degradation and mineralization of toxic halogenated compounds. The presence of anaerobic dehalogenating populations in estuarine and marine sediments suggests that many chlorinated and brominated aromatic compounds are readily dehalogenated .

Environmental Pollution Monitoring

The compound serves as an indicator for monitoring environmental pollution, particularly in the context of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Its presence and concentration can reflect the level of industrial pollution and the effectiveness of pollution control measures .

Photocatalytic Degradation Studies

Research has been conducted on the applicability of titanium-based catalysts in the photocatalytic degradation of halogenated organic compounds like 1,2,3,4-TeCDF . These studies are significant for developing new methods to detoxify environments contaminated with persistent toxic compounds.

Development of Advanced Nanomaterials

1,2,3,4-TeCDF is used in the testing of advanced nanocomposites for their ability to decompose dioxin-like materials. This research contributes to the synthesis, characterization, and application of nanomaterials in catalysis .

Understanding the “Halogen Cycle”

The compound is instrumental in fundamental studies that provide an understanding of how dehalogenation processes are incorporated into the natural “halogen cycle.” This knowledge is essential for developing new bioremediation methods for contaminated environments .

Toxicity Reduction in Sediments

Microbial reductive dechlorination of 1,2,3,4-TeCDF in sediments is an important environmental process because it has the potential to decrease the toxicity of PCDD/Fs as lateral chlorines are removed. This reduction in toxicity is vital for the restoration of estuaries and coastal salt marshes .

Safety and Hazards

Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .

properties

IUPAC Name

1,2,3,4-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETAPIFVELRIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067556
Record name 1,2,3,4-tetrachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrachlorodibenzofuran

CAS RN

24478-72-6, 30402-14-3
Record name 1,2,3,4-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachlorodibenzofurans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-tetrachlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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